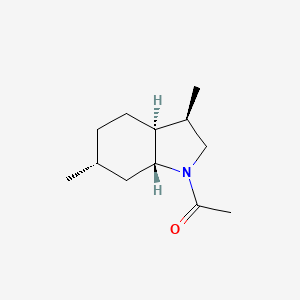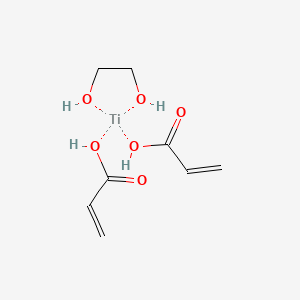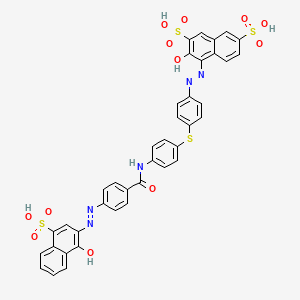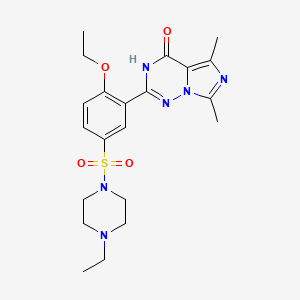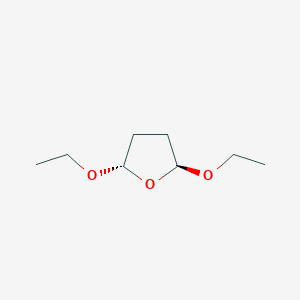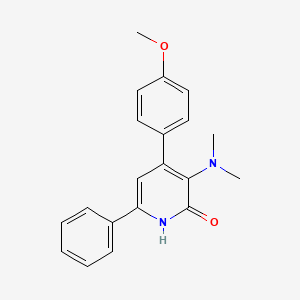
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to act as a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenemethanol: Similar structure but lacks the carboxylic acid group.
2-Thiophenecarboxylic acid: Contains a single thiophene ring with a carboxylic acid group.
3-Thienylmethylamine: Similar structure but contains an amine group instead of a carboxylic acid.
Uniqueness
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is unique due to the presence of two thiophene rings connected by a methylene bridge and a carboxylic acid group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
31936-95-5 |
|---|---|
Formule moléculaire |
C10H8O2S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
3-(thiophen-3-ylmethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9-8(2-4-14-9)5-7-1-3-13-6-7/h1-4,6H,5H2,(H,11,12) |
Clé InChI |
HTTTUEMMQSOKEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CC2=C(SC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




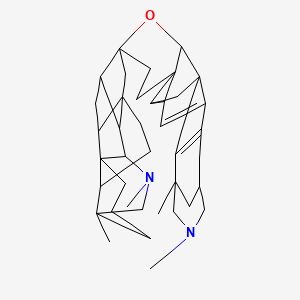
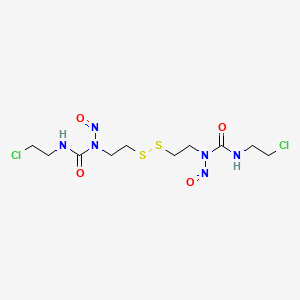


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
